
(Phenylsulfonyl)acetic acid
Overview
Description
(Phenylsulfonyl)acetic acid is an organic compound characterized by a phenyl group attached to a sulfonyl group, which is further connected to an acetic acid moiety. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Phenylsulfonyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium acetate in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of benzenesulfonyl chloride with acetic acid or its derivatives. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (Phenylsulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfinic acids.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates
(Phenylsulfonyl)acetic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group provides unique reactivity that is exploited in the development of drugs targeting conditions such as HIV and other viral infections. For example, derivatives of this compound have been investigated for their activity against non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment regimens .
2. Synthesis of Bioactive Compounds
The compound serves as a building block for synthesizing bioactive molecules. It has been shown to participate in palladium-catalyzed reactions, which facilitate the formation of complex structures essential for drug development. For instance, studies have demonstrated its role in fluoroalkylation reactions that yield compounds with potential therapeutic benefits .
Synthetic Methodologies
1. Catalytic Reactions
This compound has been employed in various catalytic reactions. A notable application includes its use in palladium-catalyzed fluoroalkylation of alkynes, where it acts as an acid additive to enhance reaction efficiency and yield . The presence of this compound allows for selective modifications that are critical in medicinal chemistry.
2. Structure-Activity Relationship Studies
Research has focused on modifying the this compound scaffold to improve the pharmacological properties of derived compounds. Structure-activity relationship (SAR) studies have led to the identification of more potent analogs with enhanced efficacy against resistant strains of HIV .
Case Study 1: NNRTI Development
A study published in 2023 highlighted the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, which exhibited potent activity against wild-type and mutant strains of HIV . The research involved modifying the this compound structure to optimize its interaction with viral enzymes.
Case Study 2: Fluoroalkylation Reactions
In a recent investigation into palladium-catalyzed fluoroalkylation, this compound was used effectively as an additive to facilitate the reaction between alkynes and fluorinated reagents. The results indicated that this approach could yield high-purity products suitable for further pharmaceutical applications .
Mechanism of Action
The mechanism of action of (Phenylsulfonyl)acetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and proteins, where it can modify their activity through covalent bonding. The pathways involved often depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Phenylsulfonylacetophenone: Similar in structure but with a ketone group instead of an acetic acid moiety.
(Phenylsulfonyl)amino acetic acid: Contains an amino group in place of the hydrogen atom on the acetic acid moiety.
Uniqueness: (Phenylsulfonyl)acetic acid is unique due to its combination of a phenylsulfonyl group with an acetic acid moiety, providing distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Biological Activity
(Phenylsulfonyl)acetic acid, a compound with the chemical formula CHOS, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of this compound.
This compound is characterized by its sulfonyl group attached to an acetic acid moiety. It is typically synthesized through various methods involving the reaction of phenylsulfonyl chloride with acetic acid or related derivatives. This compound serves as an important pharmaceutical intermediate in the synthesis of more complex drug molecules .
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including antimicrobial, anti-inflammatory, and potential antitumor effects. Below are key findings from recent studies:
Antimicrobial Activity
A study on novel derivatives containing the phenylsulfonyl moiety demonstrated significant antimicrobial properties. The derivatives were tested against various bacteria and fungi, showing that some compounds exceeded the effectiveness of standard antibiotics like Amphotericin B and Gentamicin. Notably, certain derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Compound | Type | MIC (µg/mL) | Activity |
---|---|---|---|
13c | Fungal | 0.5 | More potent than Amphotericin B |
8a | Gram-positive | 2.0 | Effective against Staphylococcus aureus |
8h | Gram-negative | 1.5 | Effective against E. coli |
Anti-inflammatory Effects
Research has indicated that this compound derivatives possess anti-inflammatory properties. These compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and PGE-2 in vitro. In vivo studies demonstrated a significant reduction in paw swelling in animal models, suggesting potential applications in treating inflammatory diseases .
The mechanism underlying the biological activity of this compound appears to involve modulation of nitric oxide (NO) production. NO is known to play a crucial role in immune responses and microbial clearance. Studies have shown that derivatives capable of releasing NO exhibit enhanced antitubercular activity against Mycobacterium tuberculosis (MTB), with MIC values significantly lower than those of traditional antitubercular drugs .
Case Studies
- Antitubercular Activity : A series of phenylsulfonyl derivatives were synthesized and evaluated for their antitubercular efficacy. The most active compounds demonstrated MIC values ranging from 1.03 to 8.60 mM against MTB, outperforming several first-line drugs .
- Inflammatory Response Modulation : In a controlled study, phenylsulfonyl derivatives were administered to murine models exhibiting inflammation. Results indicated a marked decrease in inflammatory markers and histological evidence of reduced tissue damage, supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (phenylsulfonyl)acetic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via sulfonation of phenylacetic acid derivatives or coupling reactions. For instance, describes coupling thiazole derivatives with 2-(phenylsulfonyl)acetic acid using propylphosphonic anhydride (T3P) to form amide intermediates, followed by oxidation and saponification . Yield optimization requires precise control of pH, temperature, and stoichiometric ratios. Green chemistry approaches, such as aqueous-phase alkylation of thiosulfonic acid salts (e.g., with γ-crotonolactone), can achieve high yields (80–90%) under mild conditions . Contradictions in yields may arise from solvent polarity or catalyst selection.
Q. Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?
Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups. Nuclear magnetic resonance (¹H/¹³C NMR) resolves structural ambiguities: the phenyl ring protons appear as multiplets (δ 7.2–7.8 ppm), while the sulfonyl and acetic acid groups influence neighboring protons . Elemental analysis and thin-layer chromatography (TLC) are used for purity validation . Conflicting data may arise from tautomerism or solvent effects, necessitating complementary techniques like mass spectrometry (MS).
Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group activates the adjacent acetic acid moiety for nucleophilic attack. For example, the acetic acid group can undergo esterification or amidation with alcohols/amines under acidic catalysis (e.g., H₂SO₄ or HCl) . Competitive reactions, such as sulfonyl group reduction (using LiAlH₄), may occur if conditions are not carefully controlled . Researchers must optimize reaction time and temperature to favor desired pathways.
Advanced Research Questions
Q. What strategies mitigate selectivity challenges when designing this compound-based enzyme inhibitors?
Structure-activity relationship (SAR) studies are critical. highlights modifying the sulfonylphenyl linker and terminal substituents (e.g., naphthalene vs. phenyl) to enhance selectivity for targets like factor-inhibiting hypoxia-inducible factor (FIH) over prolyl hydroxylases (PHDs). Computational docking predicts binding modes by analyzing steric and electronic complementarity with active sites . Contradictions between in silico predictions and in vitro assays may arise from solvent accessibility or protein flexibility, requiring iterative design.
Q. How can green chemistry principles be applied to scale up this compound derivatives sustainably?
demonstrates aqueous-phase synthesis of γ-substituted derivatives using γ-crotonolactone and thiosulfonic acid salts, eliminating organic solvents. Automated reactors and continuous flow systems improve reproducibility and reduce waste . Life-cycle assessments (LCAs) should compare energy inputs and byproduct toxicity between traditional (e.g., DCM-based) and green methods.
Q. What computational tools are used to model the electronic properties of this compound, and how do they inform reactivity predictions?
Density functional theory (DFT) calculates charge distribution, revealing the sulfonyl group’s electron-withdrawing effect on the acetic acid moiety. PubChem data (e.g., SMILES: CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O) supports molecular dynamics simulations to study solvation effects . Discrepancies between experimental and computed spectra may arise from basis set limitations or neglect of vibrational coupling.
Q. How do researchers resolve contradictions in analytical data for this compound derivatives?
Conflicting NMR or IR results may stem from polymorphism or impurities. Multi-technique validation (e.g., X-ray crystallography for crystal structure, high-resolution MS for molecular weight) is essential. For example, elemental analysis can confirm stoichiometry discrepancies caused by hydration . Collaborative data-sharing platforms (e.g., PubChem) standardize reference spectra .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2-(benzenesulfonyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFAALYDTWTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275641 | |
Record name | (phenylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3959-23-7 | |
Record name | 3959-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (phenylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3959-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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